molecular formula C22H22N4O2 B5519883 1-(2-biphenylyl)-4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone

1-(2-biphenylyl)-4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone

Cat. No.: B5519883
M. Wt: 374.4 g/mol
InChI Key: RXOMYOUGPWYDOV-UHFFFAOYSA-N
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Description

1-(2-biphenylyl)-4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.17427596 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Efficacies

  • Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, showing potent antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. These compounds demonstrated more effective biofilm inhibition activities than Ciprofloxacin, indicating their potential as new antibacterial agents (Mekky & Sanad, 2020).

Molecular Structure Investigations

  • Research on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties revealed significant insights into molecular structure, supported by X-ray crystallography and DFT calculations. These findings contribute to the understanding of intermolecular interactions and electronic properties of such compounds (Shawish et al., 2021).

Novel Dihydropyrimidinone Derivatives

  • Dihydropyrimidinone derivatives containing piperazine/morpholine moiety were synthesized via a one-pot Biginelli synthesis, offering a simple and efficient method for obtaining these compounds with good yields. This research opens pathways for the development of new derivatives with potential pharmacological activities (Bhat et al., 2018).

Antimicrobial and Anticancer Evaluation

  • Studies on polyfunctional substituted 1,3-thiazoles revealed their significant anticancer activity against a variety of cancer cell lines. Specifically, compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle showed high efficacy, highlighting the potential of such structures in anticancer drug development (Turov, 2020).

Properties

IUPAC Name

4-(2,5-dimethylpyrazole-3-carbonyl)-1-(2-phenylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-16-14-20(24(2)23-16)22(28)25-12-13-26(21(27)15-25)19-11-7-6-10-18(19)17-8-4-3-5-9-17/h3-11,14H,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOMYOUGPWYDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.